molecular formula C14H14N2O B1348672 N-(4-aminophenyl)-2-phenylacetamide CAS No. 346583-86-6

N-(4-aminophenyl)-2-phenylacetamide

Cat. No.: B1348672
CAS No.: 346583-86-6
M. Wt: 226.27 g/mol
InChI Key: LLIVNUAEZMDIOP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-(4-aminophenyl)-2-phenylacetamide, bearing the Chemical Abstracts Service registry number 346583-86-6, exemplifies the structural complexity inherent in substituted aromatic amides. The compound possesses the molecular formula C₁₄H₁₄N₂O with a molecular weight of 226.27 grams per mole, establishing its position within the medium-molecular-weight organic compounds category. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound represents a secondary amide where the nitrogen atom of the amide functional group is bonded to a para-aminophenyl substituent.

The systematic nomenclature follows established conventions for aromatic amide compounds, where the acetamide portion serves as the primary functional group, modified by the phenyl substituent at the alpha position and the aminophenyl group attached to the amide nitrogen. The structural arrangement places an amino group in the para position relative to the amide nitrogen attachment point on the benzene ring, creating opportunities for additional hydrogen bonding interactions and potential biological activity.

The compound belongs to the broader classification of aromatic amides, which are characterized by the presence of at least one aromatic ring system directly connected to the amide functional group. Within this classification, this compound specifically represents a diaryl-substituted acetamide, where both the acyl portion and the nitrogen substituent contain aromatic systems. This dual aromatic character significantly influences the compound's physical properties, chemical reactivity, and potential biological interactions.

The Simplified Molecular-Input Line-Entry System representation provided in chemical databases describes the compound's connectivity as O=C(NC1=CC=C(N)C=C1)CC2=CC=CC=C2, highlighting the linear arrangement from the terminal amino group through the aromatic systems to the carbonyl functionality. This structural designation facilitates computational modeling and database searches while providing a standardized format for chemical informatics applications.

Historical Context of Aromatic Amide Research

The investigation of aromatic amides has deep historical roots in organic chemistry, with early research focusing on simple derivatives such as acetanilide, which served as one of the first synthetic pharmaceuticals in the late nineteenth century. Acetanilide, chemically known as N-phenylacetamide, was introduced into medical practice as an antipyretic and analgesic agent under the trade name Antifebrin in 1886. This pioneering application demonstrated the therapeutic potential of aromatic amide compounds and established a foundation for subsequent research into more complex derivatives.

The development of synthetic methodologies for aromatic amides has evolved significantly since the early twentieth century, with researchers exploring various coupling strategies to form the characteristic carbon-nitrogen bond. Palladium-catalyzed aminocarbonylation reactions have emerged as particularly effective approaches, enabling the conversion of aryl halides to primary aromatic amides using formamide as the amine source. These methodological advances have facilitated the synthesis of increasingly complex aromatic amide structures, including compounds like this compound.

Contemporary research has expanded beyond simple aromatic amides to investigate macrocyclic structures incorporating multiple amide linkages. Recent publications describe the synthesis of "spherical aromatic amides" through one-step condensation reactions, demonstrating the continuing evolution of this chemical class. These macrocyclic compounds exhibit unique conformational properties due to the restricted rotation around amide bonds and the spatial arrangement of aromatic rings, providing new opportunities for molecular recognition and catalysis applications.

The mechanistic understanding of aromatic amide chemistry has benefited from computational studies examining noncovalent interactions between aromatic rings and amide functional groups. Research has demonstrated that aromatic-amide interactions can achieve binding energies of up to 4.0 kilocalories per mole, with both dispersion and electrostatic forces contributing to the overall interaction strength. These findings have important implications for protein structure and function, as well as for the design of synthetic molecular recognition systems.

Significance in Organic Chemistry and Biochemistry

This compound occupies a significant position in contemporary organic chemistry research due to its potential as a building block for more complex molecular architectures. The presence of both amino and amide functional groups provides multiple sites for further chemical modification, enabling the construction of extended molecular frameworks through various coupling reactions. The compound's aromatic character facilitates π-π stacking interactions and other noncovalent binding modes that are crucial for molecular recognition processes.

In biochemical contexts, aromatic amide compounds have demonstrated remarkable versatility as pharmacological agents and molecular probes. Recent research has identified benzamide derivatives as effective modulators of viral capsid assembly, particularly in hepatitis B virus research. These compounds interact specifically with viral core proteins through binding to hydrophobic pockets, illustrating the precision with which aromatic amides can be designed to target specific biological macromolecules. The mechanism involves disruption of normal capsid formation, leading to the production of empty viral particles that lack infectious RNA.

The thermodynamic characterization of amide-aromatic interactions has revealed important insights into the energetic basis of molecular recognition. Experimental studies using naphthalene as a model aromatic system have demonstrated that interactions involving amide oxygen atoms with aromatic carbon atoms are enthalpy-driven and entropically unfavorable, consistent with direct chemical interactions such as lone pair-π interactions. Conversely, interactions between amide carbon atoms and aromatic systems are entropy-driven and enthalpically unfavorable, reflecting hydrophobic effects rather than specific chemical interactions.

The synthetic utility of this compound extends to its role as an intermediate in the preparation of more complex pharmaceutical compounds. The amino group provides a reactive site for further functionalization through acylation, alkylation, or coupling reactions, while the amide functionality can participate in hydrogen bonding networks that stabilize particular molecular conformations. This dual reactivity makes the compound valuable for medicinal chemistry applications where precise control over molecular interactions is required.

Research into aromatic amide chemistry continues to reveal new applications in materials science and supramolecular chemistry. The ability of these compounds to engage in multiple noncovalent interactions simultaneously enables the construction of sophisticated molecular assemblies with defined architectures. Recent work on macrocyclic aromatic amides has demonstrated the formation of chiral spherical structures that can be separated into individual enantiomers, opening possibilities for asymmetric catalysis and enantioselective recognition processes.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 346583-86-6
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
MDL Number MFCD03906887
Functional Group Classification Secondary aromatic amide
Aromatic Ring Systems 2 (phenyl rings)
Hydrogen Bond Donors 2 (amino and amide groups)
Hydrogen Bond Acceptors 2 (carbonyl oxygen and amino nitrogen)

Properties

IUPAC Name

N-(4-aminophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVNUAEZMDIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-aminophenyl)-2-phenylacetamide can be synthesized through several methods. One common method involves the acetylation of 4-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic processes to increase yield and efficiency. The process may include steps such as purification through recrystallization to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert the compound back to its precursor, 4-aminophenol.

    Substitution: The amide group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone imine derivatives.

    Reduction: 4-aminophenol.

    Substitution: Various substituted amides depending on the reactants used.

Scientific Research Applications

N-(4-aminophenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of amide bond formation and hydrolysis.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Extensively studied for its analgesic and antipyretic properties, as well as its safety profile.

    Industry: Used in the formulation of various pharmaceutical products and as an intermediate in chemical synthesis.

Mechanism of Action

The primary mechanism of action of N-(4-aminophenyl)-2-phenylacetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. The compound’s effects on the central nervous system also contribute to its analgesic properties.

Comparison with Similar Compounds

Key Insights :

  • Electron-donating substituents (e.g., -NH₂, -CH₃) enhance N-alkylation selectivity by increasing nitrogen nucleophilicity.
  • Electron-withdrawing groups (e.g., -NO₂) promote O-alkylation and side reactions due to reduced nitrogen reactivity .
  • Phase-transfer catalysts (e.g., benzyl chloride with KOH) improve reaction efficiency for less reactive substrates like CPA .

Key Insights :

  • The 4-aminophenyl group in PROTACs enables precise targeting of TG2, whereas benzothiazole-linked analogs prioritize CNS activity .
  • Structural modifications (e.g., azide or benzothiazole moieties) expand utility from therapeutic agents to chemical biology tools .

Key Insights :

  • PROTAC syntheses suffer from low yields due to complex linker integration, whereas benzothiazole sulfonamides achieve high efficiency .
  • Electron-deficient substrates (e.g., nitro derivatives) require stringent reaction control to minimize side products .

Biological Activity

N-(4-Aminophenyl)-2-phenylacetamide, also known as a derivative of phenylacetamide, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by an amide functional group linked to a phenyl group and an amino group. The synthesis of this compound typically involves the reaction of 4-aminophenol with 2-bromoacetophenone under basic conditions, yielding the desired amide product. The structural confirmation is often achieved through techniques such as 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound derivatives. For instance, a series of N-phenylacetamide derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying degrees of effectiveness:

CompoundBacteria TestedMIC (µg/mL)
A1Staphylococcus aureus1.95
A2Escherichia coli3.9
A3Pseudomonas aeruginosa7.8

These results suggest that certain derivatives exhibit potent antibacterial activity, particularly against drug-resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that specific derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity is quantified through MIC values similar to those used in antibacterial assessments:

CompoundFungi TestedMIC (µg/mL)
B1Candida albicans5.0
B2Aspergillus niger10.0

These findings highlight the compound's potential in treating fungal infections .

Anticancer Potential

Recent investigations have also explored the anticancer properties of this compound derivatives. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The half-maximal inhibitory concentration (IC50) values for selected compounds are as follows:

CompoundCell LineIC50 (µM)
C1MCF-712.5
C2HepG215.0

The mechanism underlying the anticancer activity is thought to involve induction of apoptosis and cell cycle arrest .

Mechanistic Studies

Mechanistic studies have revealed that this compound can disrupt bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) analyses illustrate significant morphological changes in bacterial cells upon treatment with this compound, indicating its potential as a membrane-active agent .

In terms of anticancer activity, the compound may exert its effects through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently induce apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for N-(4-aminophenyl)-2-phenylacetamide, and how is the product purified?

The synthesis typically involves two key steps: (1) preparation of a chloroacetamide intermediate (e.g., 2-chloro-N-(4-nitrophenyl)acetamide) and (2) reduction of the nitro group to an amine. A method analogous to uses a substitution reaction, where sodium azide replaces chlorine in chloroacetamides under reflux in a toluene:water (8:2) solvent system. For the target compound, reduction of the nitro group (e.g., using iron powder in acidic conditions, as in ) yields the amine. Purification is achieved via crystallization (ethanol) or column chromatography (e.g., hexane:ethyl acetate gradients). Reaction progress is monitored by TLC (9:1 hexane:ethyl acetate) .

Q. How is this compound characterized structurally?

Key analytical methods include:

  • NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., aromatic protons, amide NH).
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹).
  • Mass spectrometry : For molecular ion confirmation (e.g., m/z matching the molecular formula).
    highlights the use of these techniques for structurally related acetamides .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound is limited, protocols for analogous acetamides ( ) recommend:

  • Avoiding inhalation/ingestion (use fume hoods, gloves).
  • Quenching reactions with ice to control exothermic steps.
  • Proper disposal of organic solvents (e.g., ethyl acetate) and azide byproducts .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents (e.g., DMF) or toluene:water mixtures (8:2) are effective for substitution reactions (). Condensation steps may require dehydrating agents (e.g., DCC) in anhydrous conditions. Reflux temperatures (100–120°C) and 5–7-hour reaction times are typical for intermediates .

Q. How can researchers confirm the purity of this compound?

  • Melting point analysis : Sharp melting points indicate purity.
  • HPLC : To quantify impurities (<5%).
  • Elemental analysis : Matching experimental and theoretical C/H/N ratios.
    emphasizes crystallographic purity checks for related compounds .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound derivatives with electron-withdrawing substituents?

  • Optimize stoichiometry : Use a 1.5:1 molar ratio of sodium azide to chloroacetamide ().
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductions) may enhance selectivity.
  • Solvent effects : High-boiling solvents (e.g., DMSO) improve solubility of nitro intermediates during reduction () .

Q. What structural features influence the crystallinity of this compound, and how can X-ray crystallography resolve packing ambiguities?

Intermolecular hydrogen bonds (N–H···O=C) and π-π stacking of phenyl rings stabilize crystal lattices. demonstrates that C–H···O interactions and centrosymmetric packing (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide) can be resolved via X-ray diffraction. For the target compound, slow evaporation from ethanol or acetonitrile may yield diffraction-quality crystals .

Q. How do substituents on the phenyl ring modulate the biological activity of this compound derivatives?

  • Electron-donating groups (e.g., –OCH₃) enhance antifungal activity by increasing lipophilicity ().
  • Steric effects : Bulky substituents (e.g., –CF₃) may reduce binding to target enzymes.
    Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC for fungicidal activity) are recommended .

Q. What analytical techniques can resolve contradictions in reported spectral data for this compound?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic vs. amide protons).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula discrepancies.
  • Variable-temperature NMR : Identifies dynamic rotational isomers (e.g., hindered amide bonds) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Model transition states for azide substitution (e.g., activation energies for SN2 mechanisms).
  • Solvent modeling : Predict solvent effects (e.g., toluene vs. DMF) on reaction rates.
    ’s use of PPFIP-(NO₃)₂ catalysis suggests computational screening of asymmetric catalysts for enantioselective derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-(4-aminophenyl)-2-phenylacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.